molecular formula C8H18ClNO2 B12991890 (2S,3S)-3-Amino-2,4,4-trimethylpentanoicacidhydrochloride

(2S,3S)-3-Amino-2,4,4-trimethylpentanoicacidhydrochloride

Cat. No.: B12991890
M. Wt: 195.69 g/mol
InChI Key: LGXJPVQFOZLWOB-GEMLJDPKSA-N
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Description

(2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride is a chiral amino acid derivative It is known for its unique structural properties, which include a branched aliphatic chain and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate universality.

Industrial Production Methods

Industrial production of (2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride often employs biocatalytic processes, which are advantageous due to their efficiency and sustainability. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase and glucose dehydrogenase, allows for the large-scale production of this compound with high stereoselectivity and yield .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the amino group to a corresponding oxime or nitroso compound.

    Reduction: The reduction of the carbonyl group in the precursor compounds to form the desired amino acid derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amino acid derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

(2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. These metabolites can then interact with various cellular pathways, influencing processes such as protein synthesis and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-Amino-2,4,4-trimethylpentanoic acid hydrochloride is unique due to its specific stereochemistry and branched aliphatic chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

(2S,3S)-3-amino-2,4,4-trimethylpentanoic acid;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-5(7(10)11)6(9)8(2,3)4;/h5-6H,9H2,1-4H3,(H,10,11);1H/t5-,6-;/m0./s1

InChI Key

LGXJPVQFOZLWOB-GEMLJDPKSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(C)(C)C)N)C(=O)O.Cl

Canonical SMILES

CC(C(C(C)(C)C)N)C(=O)O.Cl

Origin of Product

United States

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